molecular formula C18H12Cl2N4O3S B2522443 5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 496775-54-3

5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

Cat. No. B2522443
CAS RN: 496775-54-3
M. Wt: 435.28
InChI Key: VGJMQKHPAAFXPL-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a chemically synthesized molecule that appears to be related to a class of substituted pyrazole derivatives. These derivatives are known for their potential pharmacological activities, which may include anti-inflammatory properties. The compound is not directly mentioned in the provided papers, but its structure suggests it could be synthesized using similar methods to those described for other pyrazoline and pyrazole derivatives.

Synthesis Analysis

The synthesis of related compounds involves starting with a benzamide derivative, such as N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, and then proceeding through a series of reactions including acylation, substitution, and cyclization to yield various pyrazoline and pyrazole derivatives . The synthesis typically involves the use of reagents such as methylhydrazine, phenylhydrazine, and hydrazine hydrate, and may include further reactions with secondary amines and paraformaldehyde to yield N-substituted derivatives . The specific synthesis route for the compound would likely involve similar steps, tailored to introduce the appropriate nitro and chloro substituents at the correct positions on the benzamide and pyrazole rings.

Molecular Structure Analysis

The molecular structure of pyrazoline and pyrazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The compounds exhibit various degrees of delocalization in the heteroaromatic portion of the fused ring system, which can affect their physical and chemical properties . The presence of substituents such as chloro and nitro groups can influence the electron distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions of pyrazoline and pyrazole derivatives can include further functionalization of the molecule, such as acetylation, which has been used to yield N-acetyl analogues . The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the outcome of reactions such as hydrogen bonding or π-π stacking interactions . The specific chemical reactions of the compound would depend on its precise molecular structure, but it is likely to exhibit reactivity consistent with other substituted pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The presence of chloro and nitro groups is likely to increase the compound's electron-withdrawing character, which can affect properties such as solubility, melting point, and stability. The pharmacological screening of similar compounds has indicated that they can exhibit good anti-inflammatory activities with less toxicity, suggesting that the compound may also possess these desirable properties . However, specific data on the physical and chemical properties of this compound would require empirical testing to confirm.

Scientific Research Applications

Synthesis and Characterization

  • One study detailed the synthesis process of chlorantraniliprole, starting from 3-Methyl-2-nitrobenzoic acid and involving several reactions including esterification, reduction, and chlorination to provide the target product with a confirmed structure via 1HNMR and MS analysis (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
  • Another study on heterocyclic compounds preparation reported the synthesis of pyrazolo[3,4‐C] [1,5]benzodiazocin derivatives, showcasing the versatility of nitrobenzamides in generating complex heterocyclic structures (S. Plescia, G. Daidone, & V. Sprio, 1979).

Molecular Structure and Analysis

  • Vibrational spectroscopic studies, alongside NMR, HOMO-LUMO, NLO, and NBO analysis, were conducted on a compound structurally similar to the query, revealing insights into its stability, intramolecular charge transfer, and theoretical aspects using DFT calculations (S. Demir, F. Tinmaz, N. Dege, & I. Ilhan, 2016).

Applications in Polymer Chemistry

  • Aromatic poly(sulfone sulfide amide imide)s were developed using a monomer containing similar structural units, showcasing the application in creating soluble thermally stable polymers. This illustrates the potential of incorporating nitrobenzamide derivatives into high-performance materials (S. Mehdipour‐Ataei & M. Hatami, 2007).

Pharmacological Activities

  • Substituted pyrazole derivatives synthesized from compounds akin to the query demonstrated significant anti-inflammatory activities, highlighting the potential of such compounds in drug development (Mohamed M. Abdulla et al., 2014).

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, properties, and potential biological activities. This could include in vitro and in vivo studies to determine its effects on various biological systems .

properties

IUPAC Name

5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O3S/c19-10-2-1-3-12(6-10)23-17(14-8-28-9-15(14)22-23)21-18(25)13-7-11(20)4-5-16(13)24(26)27/h1-7H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJMQKHPAAFXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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